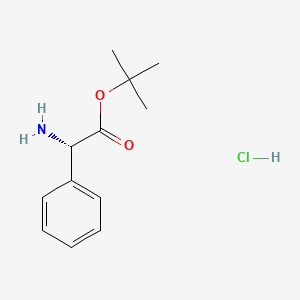

H-Phg-OtBu.HCl

Description

BenchChem offers high-quality H-Phg-OtBu.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Phg-OtBu.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYKTKOQAVJTOU-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662684 | |

| Record name | tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161879-12-5 | |

| Record name | tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Phenylglycine tert-butyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of H-Phg-OtBu.HCl in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid L-phenylglycine (Phg) is a critical building block in the synthesis of numerous biologically active peptides and peptidomimetics. Its incorporation, however, presents significant synthetic challenges, most notably a high propensity for racemization. This technical guide provides a comprehensive overview of the function and application of H-Phg-OtBu.HCl, a strategically protected form of L-phenylglycine, in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, detailed experimental protocols for its use, and strategies to mitigate racemization, supported by available quantitative data. Furthermore, this guide will illustrate the general workflow of peptide synthesis and conceptual signaling pathways where peptides derived from this building block may exert their biological effects.

Introduction: The Significance of Phenylglycine in Peptide Therapeutics

Phenylglycine and its derivatives are integral components of various natural and synthetic peptides with significant therapeutic potential, including antibiotics and enzyme inhibitors.[1][2] The direct attachment of the phenyl ring to the α-carbon imparts unique conformational constraints on the peptide backbone, which can be crucial for biological activity. However, this structural feature also increases the acidity of the α-proton, making the chiral center susceptible to epimerization under the basic conditions often employed in standard Fmoc-based SPPS.[3][4]

To address this challenge, chemists employ protecting group strategies. H-Phg-OtBu.HCl, or L-Phenylglycine tert-butyl ester hydrochloride, is a commercially available building block designed for this purpose. The molecule consists of the L-phenylglycine core, where the carboxylic acid is protected as a tert-butyl (OtBu) ester , and the amino group is present as a hydrochloride salt. This configuration serves two primary functions:

-

Carboxyl Group Protection: The OtBu group is a robust, acid-labile protecting group. It is stable to the basic conditions used for the removal of the temporary Nα-Fmoc protecting group during peptide chain elongation.[5]

-

Enhanced Solubility and Handling: The hydrochloride salt form generally improves the stability and handling of the amino acid derivative.

Quantitative Data on Phenylglycine Racemization

The critical parameter when incorporating phenylglycine into a peptide sequence is the maintenance of its stereochemical integrity. Racemization not only leads to a mixture of diastereomers, which is difficult to purify, but can also drastically reduce or alter the biological activity of the final peptide. The choice of coupling reagents and bases has been shown to be the most critical factor in minimizing racemization of Fmoc-protected phenylglycine.[3][4]

| Coupling Reagent/Base Combination | Stereochemical Retention | Reference |

| HATU / DIPEA | Prone to significant racemization | [6] |

| COMU / DMP (2,6-dimethylpyridine) | >97% | [6] |

| DEPBT / TMP (2,4,6-trimethylpyridine) | >97% | [6] |

Table 1: Impact of Coupling Reagents on the Stereochemical Integrity of Phenylglycine during SPPS. Data is based on studies with Fmoc-Phg-OH and is expected to be directly applicable to the coupling of N-Fmoc protected H-Phg-OtBu.HCl.

Experimental Protocols

The following protocols are synthesized from standard Fmoc-SPPS procedures and incorporate best practices for handling racemization-prone amino acids like phenylglycine.

General Solid-Phase Peptide Synthesis Workflow

The overall process of SPPS is cyclical, involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).

Detailed Protocol for the Coupling of H-Phg-OtBu.HCl

This protocol assumes a 0.1 mmol scale synthesis on a suitable Fmoc-compatible resin (e.g., Rink Amide resin). The H-Phg-OtBu.HCl must be Nα-Fmoc protected prior to its use in this protocol. If starting from H-Phg-OtBu.HCl, it would first be converted to Fmoc-Phg-OtBu-OH. The protocol below describes the coupling of this protected building block.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-Phg-OtBu-OH (0.3 mmol, 3 equivalents)

-

COMU (0.29 mmol, 2.9 equivalents)

-

2,6-Dimethylpyridine (DMP) (0.6 mmol, 6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

-

Activation Solution Preparation: In a separate vial, dissolve Fmoc-Phg-OtBu-OH (0.3 mmol) and COMU (0.29 mmol) in DMF (approx. 2 mL).

-

Coupling Reaction: Add the activation solution to the resin. Immediately add 2,6-dimethylpyridine (DMP) (0.6 mmol).

-

Reaction Time: Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative ninhydrin test.[5]

-

Washing: After the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Cleavage and Deprotection Protocol

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu from the phenylglycine residue) are removed simultaneously.

Cleavage Cocktail (Reagent K, modified):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Reaction: Stir the slurry at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide under vacuum. The peptide is then ready for purification by RP-HPLC.[7]

Conceptual Signaling Pathway of a Bioactive Phenylglycine-Containing Peptide

While the specific biological targets of peptides synthesized using H-Phg-OtBu.HCl will vary depending on the full sequence, many bioactive peptides function by interacting with cell surface receptors, thereby initiating an intracellular signaling cascade. The following diagram illustrates a generalized model of such an interaction.

In this hypothetical pathway, a phenylglycine-containing peptide acts as an extracellular ligand, binding to a G-protein coupled receptor (GPCR) on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of an intracellular G-protein. The activated G-protein then modulates the activity of an effector enzyme, resulting in the production of a second messenger. This molecule, in turn, initiates a downstream kinase cascade that ultimately leads to the modulation of transcription factors and a specific cellular response.

Conclusion

H-Phg-OtBu.HCl is a valuable building block for the incorporation of the non-proteinogenic amino acid L-phenylglycine in peptide synthesis. Its pre-protected carboxyl group allows for seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows. The primary challenge associated with phenylglycine, racemization, can be effectively managed by the careful selection of coupling reagents, with COMU/DMP and DEPBT/TMP combinations demonstrating high levels of stereochemical retention. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize phenylglycine-containing peptides, paving the way for the exploration of novel therapeutics with unique structural and biological properties.

References

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

The Role of H-Phg-OtBu.HCl, a Glycine Derivative, in Peptide Synthesis and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phg-OtBu.HCl, the hydrochloride salt of the tert-butyl ester of phenylglycine, serves as a critical building block in modern peptide synthesis. As a protected derivative of phenylglycine, a non-proteinogenic amino acid and structural analog of glycine, it facilitates the incorporation of unique structural and conformational properties into peptides. This technical guide provides an in-depth analysis of the role and applications of H-Phg-OtBu.HCl, with a focus on its use in Solid-Phase Peptide Synthesis (SPPS). We will delve into the challenges associated with its use, particularly the propensity for racemization, and present detailed experimental protocols and quantitative data to mitigate this issue. Furthermore, this guide will explore the biological significance of phenylglycine-containing peptides, illustrating their mechanisms of action through detailed signaling pathway diagrams.

Introduction: H-Phg-OtBu.HCl as a Glycine Derivative

H-Phg-OtBu.HCl, chemically known as (R)- or (S)-tert-butyl 2-amino-2-phenylacetate hydrochloride, is a synthetic amino acid derivative. Its core structure is based on phenylglycine, which can be considered a derivative of glycine where one of the alpha-hydrogens is replaced by a phenyl group. This substitution imparts significant steric bulk and conformational rigidity compared to the flexible glycine residue.

The "OtBu" (tert-butyl ester) and ".HCl" (hydrochloride) moieties serve crucial roles in its application. The tert-butyl ester is a common protecting group for the carboxylic acid functionality of the amino acid. This protection is essential during peptide synthesis to prevent unwanted side reactions and to ensure the controlled, sequential addition of amino acids to the growing peptide chain. The hydrochloride salt form enhances the compound's stability and handling properties.

Phenylglycine and its derivatives are found in a variety of biologically active natural products, including glycopeptide antibiotics.[1][2] Their incorporation into synthetic peptides can lead to compounds with enhanced biological activity, improved stability against enzymatic degradation, and unique conformational preferences.

Key Physicochemical Properties of H-Phg-OtBu.HCl:

| Property | Value |

| Molecular Formula | C12H17NO2.HCl |

| Molecular Weight | 243.73 g/mol |

| Appearance | White to off-white powder |

| Chirality | Available as D-(-)- and L-(+)-enantiomers |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of H-Phg-OtBu.HCl is as a building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. In SPPS, the C-terminal amino acid of the desired peptide is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise manner.

H-Phg-OtBu.HCl is typically used in conjunction with an N-terminal protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. The choice between these two protection strategies dictates the overall synthetic scheme.

The Challenge of Racemization

A significant challenge in the incorporation of phenylglycine residues into peptides is the high susceptibility of the chiral center to racemization (epimerization) during the synthesis cycle.[3] This is due to the increased acidity of the α-proton, which is benzylic and can be readily abstracted under basic conditions, leading to a loss of stereochemical integrity. Racemization can occur during both the Nα-deprotection step (particularly with the base-labile Fmoc group) and the amino acid activation/coupling step.[2]

Minimizing racemization is critical, as the presence of diastereomeric impurities can significantly impact the biological activity and therapeutic potential of the final peptide.

Strategies to Mitigate Racemization and Quantitative Analysis

Several strategies have been developed to minimize the racemization of phenylglycine during SPPS. These primarily focus on the careful selection of coupling reagents, bases, and reaction conditions.

Table of Quantitative Data on Phenylglycine Racemization in SPPS:

| Coupling Reagent | Base | Diastereomeric Purity (%) | Reference |

| HBTU | DIPEA | Low (significant racemization) | [3] |

| HATU | DIPEA | Moderate | [3] |

| PyBOP | DIPEA | Moderate | [3] |

| DMTMM-BF4 | NMM | 71 | [2] |

| DEPBT | TMP | >95 | [3] |

| COMU | TMP | >95 | [3] |

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DMTMM-BF4: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Trimethylpyridine.

Experimental Protocols

The following protocols provide a general framework for the incorporation of H-Phg-OtBu.HCl into a peptide sequence using Fmoc-based SPPS. It is crucial to note that optimization may be required based on the specific peptide sequence and scale of the synthesis.

General Fmoc-SPPS Cycle

This workflow outlines the standard steps for adding an amino acid during Fmoc-based SPPS.

General workflow for a single amino acid addition cycle in Fmoc-SPPS.

Detailed Protocol for Coupling of Fmoc-Protected Phenylglycine

This protocol is optimized to minimize racemization during the coupling of Fmoc-protected phenylglycine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Phg-OH or Fmoc-D-Phg-OH (3 equivalents relative to resin loading)

-

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (3 equivalents)

-

2,4,6-Trimethylpyridine (TMP) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and by-products.

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Phg-OH and DEPBT in DMF. Add TMP to the solution and mix until dissolved.

-

Coupling Reaction: Add the coupling solution to the washed resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: After completion of the coupling reaction, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

-

Proceed to the deprotection step for the next amino acid in the sequence.

Biological Role and Signaling Pathways of Phenylglycine-Containing Peptides

Phenylglycine and its hydroxylated derivatives are key components of several important classes of antibiotics, particularly glycopeptides like vancomycin and teicoplanin, and lipoglycodepsipeptides like ramoplanin. These antibiotics primarily target Gram-positive bacteria by interfering with cell wall biosynthesis.

Inhibition of Peptidoglycan Synthesis by Glycopeptide Antibiotics

Vancomycin and teicoplanin, which contain 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues, exert their bactericidal effect by inhibiting the late stages of peptidoglycan synthesis.

Mechanism of action of vancomycin and teicoplanin in bacterial cell wall synthesis.

These antibiotics bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II-pentapeptide precursor. This binding sterically hinders the action of two crucial enzymes: transglycosylase, which polymerizes the glycan chains, and transpeptidase, which cross-links the peptide side chains. The inhibition of these processes leads to a weakened cell wall and ultimately bacterial lysis.[4]

Ramoplanin's Mechanism of Action

Ramoplanin, a lipoglycodepsipeptide antibiotic, also targets peptidoglycan synthesis but through a different mechanism. It binds to the lipid II intermediate, sequestering it and preventing its utilization by transglycosylase.

Ramoplanin sequesters Lipid II, inhibiting peptidoglycan synthesis.

Bacterial Resistance and Two-Component Signaling

Bacteria can develop resistance to glycopeptide antibiotics. In staphylococci, one of the key mechanisms involves the VraRS two-component signaling system. This system senses cell wall stress, such as that induced by vancomycin, and activates the expression of genes that contribute to a thickened cell wall, thereby reducing the antibiotic's effectiveness.

The VraRS two-component signaling pathway in vancomycin resistance.

Conclusion

H-Phg-OtBu.HCl is a valuable and versatile building block for the synthesis of peptides with unique structural features and biological activities. Its role as a protected glycine derivative allows for the introduction of conformational constraints that can enhance the therapeutic potential of synthetic peptides. While the inherent risk of racemization presents a significant synthetic challenge, the use of optimized coupling protocols, particularly with reagents like DEPBT and COMU in combination with sterically hindered bases, can effectively preserve the stereochemical integrity of the phenylglycine residue. The study of phenylglycine-containing natural products has provided crucial insights into novel antibiotic mechanisms, and the continued use of H-Phg-OtBu.HCl in peptide synthesis will undoubtedly contribute to the development of new and improved therapeutic agents. Understanding the interplay between the chemical synthesis of these complex molecules and their interactions with biological signaling pathways is paramount for future advancements in drug discovery.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

A Comprehensive Technical Guide to the Storage and Handling of H-Phg-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

H-Phg-OtBu.HCl, also known as (S)-tert-butyl 2-amino-2-phenylacetate hydrochloride, is a crucial building block in pharmaceutical synthesis. Its proper storage and handling are paramount to ensure its stability, purity, and the safety of laboratory personnel. This guide provides an in-depth overview of the recommended conditions and procedures.

Storage Conditions

The stability of H-Phg-OtBu.HCl is directly influenced by its storage environment. While specific recommendations may vary slightly between suppliers, the general consensus points towards a cool, dry, and inert atmosphere.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Varies by supplier: Room Temperature, < -15°C, 0-8°C, or not exceeding 5°C. For long-term storage, refrigeration (2-8°C) is advisable.[1][2][3][4][5] | Multiple Sources |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen).[1][2][6] | Multiple Sources |

| Light | Store in a light-resistant container. | General Best Practice |

| Container | Keep container tightly closed in a dry and well-ventilated place.[4][7] | Multiple Sources |

| Physical Form | Solid, white to off-white powder.[2][5][6] | Multiple Sources |

Note: Due to the hygroscopic nature of hydrochloride salts, storage in a desiccator or a controlled humidity environment is recommended to prevent degradation. The compound is known to be stable under the recommended storage conditions[4][8].

Handling and Safety Precautions

H-Phg-OtBu.HCl is classified with specific hazard statements, necessitating careful handling to avoid exposure. The following table summarizes the key safety information.

| Hazard Statement | Description | Precautionary Statement(s) | Source(s) |

| H302 | Harmful if swallowed.[2][6][8] | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8] | [2][6][8] |

| H315 | Causes skin irritation.[6][8] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[8] | [6][8] |

| H319 | Causes serious eye irritation.[6][8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] | [6][8] |

| H335 | May cause respiratory irritation.[2][6][8] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[7][8] | [2][6][8] |

Personal Protective Equipment (PPE)

When handling H-Phg-OtBu.HCl, the use of appropriate personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | In case of insufficient ventilation or when handling large quantities, a NIOSH-approved particulate respirator is recommended.[7] |

Experimental Protocols: Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of H-Phg-OtBu.HCl from receipt to disposal. Adherence to this workflow minimizes the risk of exposure and ensures the integrity of the compound.

Caption: Workflow for Safe Handling of H-Phg-OtBu.HCl

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[7][9] | [7][9] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9] | [7][9] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician immediately.[7][9] | [7][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7][9] | [7][9] |

Spill and Disposal Procedures

In case of a spill, avoid dust formation and ensure adequate ventilation.[7] Wear appropriate PPE, sweep up the material, and place it in a suitable, closed container for disposal.[7] Disposal of H-Phg-OtBu.HCl and its containers must be in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

This technical guide is intended to provide comprehensive information for the safe storage and handling of H-Phg-OtBu.HCl. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.

References

- 1. H-Phg-OtBu.HCl - Pragmetis [pragmetis.com]

- 2. H-PHG-OTBU HCL | 161879-12-5 [chemicalbook.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. H-D-Phg-OtBu.HCl | 256478-95-2 [sigmaaldrich.com]

- 7. capotchem.cn [capotchem.cn]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

Applications of Phenylglycine Derivatives in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse applications of phenylglycine derivatives in various fields of scientific research. Phenylglycine, a non-proteinogenic amino acid, and its derivatives serve as crucial building blocks and pharmacophores in medicinal chemistry, neuroscience, and organic synthesis. This document details their pharmacological activities, offers comprehensive experimental protocols for their synthesis and evaluation, and visualizes key biological pathways and experimental workflows.

Medicinal Chemistry and Pharmacology

Phenylglycine derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. Their constrained structure and tunable physicochemical properties make them attractive candidates for targeting various receptors and enzymes.

Neuroscience: Modulators of Synaptic Transmission

Phenylglycine derivatives have been extensively investigated for their ability to modulate synaptic transmission in the central nervous system (CNS), with significant implications for treating neurological and psychiatric disorders.

Mechanism of Action: Phenylglycine derivatives, particularly N-phenylglycine analogs, have been identified as potent inhibitors of the Glycine Transporter Type 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, these compounds increase the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Enhanced NMDA receptor activation is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.

Signaling Pathway for GlyT1 Inhibition:

Structure-Activity Relationship (SAR) of GlyT1 Inhibitors: While a comprehensive comparative table is not readily available in a single source, studies on various N-phenylglycine and related sarcosine derivatives have provided insights into their SAR. Potency is influenced by substitutions on both the phenyl ring and the nitrogen atom. For instance, certain substitutions on the phenyl ring of the N-phenylglycine core can enhance binding affinity to GlyT1.

Quantitative Data for Selected GlyT1 Inhibitors:

| Compound Class | Example | Target | Assay | IC50 |

| Sarcosine Derivative | (R)-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine (ALX 5407) | GlyT1 | Glycine Transport | 3 nM |

Metabotropic Glutamate Receptor (mGluR) Antagonists

Phenylglycine derivatives are well-established antagonists of metabotropic glutamate receptors, which are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity. Different derivatives exhibit selectivity for different mGluR groups (I, II, and III).

Mechanism of Action: Phenylglycine derivatives competitively block the binding of glutamate to mGluRs, thereby inhibiting downstream signaling cascades. For example, antagonists of Group I mGluRs (mGluR1 and mGluR5) can prevent the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.

Signaling Pathway of Group I mGluRs:

Quantitative Data for Phenylglycine Derivatives as mGluR Antagonists:

| Compound | Target mGluR Group | Agonist | Assay | IC50 / KB | Reference |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | Group I | (1S,3R)-ACPD | Phosphoinositide Hydrolysis | KB = 0.184 ± 0.04 mM | [1] |

| (RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) | Group I | (1S,3R)-ACPD | Phosphoinositide Hydrolysis | KB = 0.367 ± 0.2 mM | [1] |

| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | Group III | L-AP4 | [³H]-cAMP Accumulation | IC50 ≈ 1 µM | [1][2] |

| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | Group II | L-CCG-1 | [³H]-cAMP Accumulation | IC50 ≈ 0.4 µM | [1][2] |

Anti-inflammatory Agents

Certain N-phenylglycine derivatives have demonstrated significant anti-inflammatory properties. These compounds are typically evaluated in preclinical models of inflammation, such as the carrageenan-induced rat paw edema model.

Quantitative Data for Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives: [3]

| Compound | Modification on Phenyl Ring | Dose (mg/kg) | % Inhibition of Edema |

| 3 | 4-acetyl | 50 | 40.39 |

| 6 | 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl) | 50 | 51.82 |

| 7 | 4-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl) | 50 | 43.80 |

Organic Synthesis

Phenylglycine and its derivatives are valuable chiral building blocks and auxiliaries in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules.

Asymmetric Strecker Synthesis

(R)-Phenylglycine amide is an effective chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids. This method often involves a crystallization-induced asymmetric transformation, leading to high diastereoselectivity.

Experimental Workflow for Asymmetric Strecker Synthesis:

Quantitative Data for Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide and Pivaldehyde: [4]

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio ((R,S)/(R,R)) |

| 1 | MeOH | rt | 20 | 80 | 65/35 |

| 5 | MeOH/H₂O (1/1) | rt | 20 | 69 | 81/19 |

| 6 | H₂O | 70 | 24 | 93 | >99/1 |

| 7 | H₂O | 50 | 24 | 90 | 95/5 |

Biochemistry: Enzyme Inhibition

Phosphonic analogues of phenylglycine have been synthesized and evaluated as inhibitors of various aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides.

Quantitative Data for Phosphonic Phenylglycine Analogues as Aminopeptidase Inhibitors:

| Compound | Substituent on Phenyl Ring | Enzyme | Ki (µM) |

| 7 | 2,3-difluoro | Porcine Aminopeptidase N | 1.8 ± 0.1 |

| 10 | 3-chloro-4-fluoro | Porcine Aminopeptidase N | 2.1 ± 0.1 |

| 11 | 3-fluoro-4-trifluoromethyl | Porcine Aminopeptidase N | 3.5 ± 0.2 |

Experimental Protocols

Synthesis of N-Phenylglycine

Materials:

-

Aniline

-

Chloroacetic acid

-

Sodium carbonate

-

Concentrated hydrochloric acid

-

Ethanol

-

Deionized water

Procedure:

-

In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of water.

-

Slowly add a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of water to the aniline solution with constant stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the N-phenylglycine.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude N-phenylglycine by vacuum filtration and wash the solid with cold water.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-phenylglycine.

Carrageenan-Induced Rat Paw Edema Assay

Materials and Animals:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Test phenylglycine derivative

-

Vehicle (e.g., saline, DMSO)

-

Plethysmometer or calipers

Procedure:

-

Fast the animals overnight before the experiment with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test phenylglycine derivative or vehicle to the respective groups of animals (e.g., orally or intraperitoneally).

-

After a predetermined time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Asymmetric Strecker Synthesis of (S)-tert-Leucine Amino Nitrile

Materials:

-

(R)-Phenylglycine amide (as HCl or AcOH salt)

-

Pivaldehyde

-

Sodium cyanide (NaCN)

-

Acetic acid (AcOH)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

To a solution of (R)-phenylglycine amide (1 mmol) and pivaldehyde (1 mmol) in the desired solvent (e.g., 10 mL of water), add a solution of NaCN (1 mmol) and AcOH (1 mmol) in the same solvent.

-

Stir the mixture at the desired temperature (e.g., 70 °C) for the specified time (e.g., 24 hours).

-

Cool the reaction mixture to room temperature to allow for complete precipitation of the product.

-

Collect the precipitated α-amino nitrile by filtration, wash with cold solvent, and dry under vacuum.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

This guide highlights the significant and expanding role of phenylglycine derivatives in scientific research. Their continued exploration promises to yield novel therapeutic agents and powerful synthetic tools.

References

An In-depth Technical Guide to the Safety Data for H-Phg-OtBu.HCl

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information available for H-Phg-OtBu.HCl (tert-butyl 2-amino-2-phenylacetate hydrochloride), a derivative of the amino acid glycine. The information is compiled from various Safety Data Sheets (SDS) to assist researchers and professionals in handling this chemical safely. It is important to note that for many specific toxicological metrics, the available documentation states that the chemical, physical, and toxicological properties have not been thoroughly investigated[1].

Chemical and Physical Properties

H-Phg-OtBu.HCl exists in different stereoisomeric forms (D-, L-, and D/L-), which may have different CAS numbers but share the same core safety profile. The properties listed below are representative of the compound.

| Property | Data | Source(s) |

| Synonyms | (S)-alpha-Aminophenylacetic Acid tert-Butyl Ester Hydrochloride, L-Phenylglycine t-butyl ester hydrochloride, H-L-Phg-OtBu HCl | [2] |

| Molecular Formula | C₁₂H₁₇NO₂·HCl or C₁₂H₁₈ClNO₂ | [3] |

| Molecular Weight | 243.73 g/mol | [3][4] |

| Appearance | White to off-white powder/solid | [3][4] |

| Purity | ≥ 97% - 99.5% (Varies by supplier) | [3] |

| Storage Conditions | Inert atmosphere, room temperature or refrigerated (0-8 °C) | [3][4] |

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute oral toxicity.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[5]

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection)[5][6].

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5].

Toxicological Data

A significant limitation in the publicly available safety data for H-Phg-OtBu.HCl is the absence of quantitative toxicological values. Most reviewed safety data sheets explicitly state that acute toxicity data (e.g., LD50/LC50), carcinogenicity, and reproductive toxicity data are not available[1][6][7][8]. The hazard classifications are based on qualitative assessments or data from similar compounds.

Experimental Protocols

The Safety Data Sheets for H-Phg-OtBu.HCl do not provide detailed experimental methodologies for the toxicological and hazard assessments performed. SDS are summary documents intended for hazard communication and do not typically include the level of detail found in a full toxicology report. The classifications provided, such as "Causes skin irritation" (H315) or "Causes serious eye irritation" (H319), are typically determined using standardized tests defined by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development).

For context, a brief, generalized overview of such testing is provided:

-

Skin Irritation/Corrosion (e.g., OECD Test Guideline 404): This test typically involves applying the substance to the skin of a test subject (historically rabbits, now often reconstructed human epidermis models) and observing for signs of erythema (redness) and edema (swelling) over a set period.

-

Eye Irritation/Corrosion (e.g., OECD Test Guideline 405): This involves applying the substance to the eye of a test animal and observing for effects on the cornea, iris, and conjunctiva. In vitro alternatives are increasingly used.

-

Acute Oral Toxicity (e.g., OECD Test Guideline 423): This involves administering the substance orally to animals at specific dose levels to determine the dose that causes mortality or significant toxic effects, leading to a classification like Category 4 ("Harmful if swallowed").

First-Aid and Emergency Response Workflow

In the event of exposure, a clear and logical response is critical. The following diagram outlines the recommended first-aid procedures based on the type of exposure as detailed in the compound's SDS.

Caption: First-aid response workflow for H-Phg-OtBu.HCl exposure.

Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

-

Handle in a well-ventilated place or under a chemical fume hood[7].

-

Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat[5][7][9].

-

Wash hands thoroughly after handling[5].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[7][9].

-

Some suppliers recommend storage under an inert atmosphere[9][10].

-

Store away from incompatible materials, particularly strong oxidizing agents[8][11].

References

- 1. capotchem.cn [capotchem.cn]

- 2. H-Phg-OtBu.HCl - Pragmetis [pragmetis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. H-PHG-OTBU HCL CAS#: 161879-12-5 [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Commercial Sourcing and Technical Guide for High-Purity H-Phg-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Phg-OtBu.HCl, a critical building block in pharmaceutical and peptide synthesis. It details commercial suppliers, key technical data, and its primary applications, with a focus on peptide synthesis workflows.

Introduction to H-Phg-OtBu.HCl

H-Phg-OtBu.HCl, or L-Phenylglycine tert-butyl ester hydrochloride, is a protected amino acid derivative widely utilized in medicinal chemistry and organic synthesis.[1][2] Its tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during peptide synthesis.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it a preferred reagent in various synthetic applications.[1][2] This compound is particularly valuable for incorporating the non-proteinogenic amino acid phenylglycine into peptide chains, which can confer unique structural and functional properties to the resulting molecule.[2]

Commercial Suppliers of High-Purity H-Phg-OtBu.HCl

A variety of chemical suppliers offer H-Phg-OtBu.HCl, with purities suitable for research and drug development purposes. The following table summarizes key information from several commercial vendors.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Chem-Impex | L-Phenylglycine tert-butyl ester hydrochloride | 161879-12-5 | ≥ 99.5% (HPLC, Chiral purity) | Also known as L-Phg-OtBu·HCl, H-Phg-OtBu·HCl.[1] |

| CymitQuimica | H-D-Phg-Otbu Hcl | 65715-93-7 | Not specified | Brand: Apollo Scientific. Intended for lab use only.[4] |

| Sigma-Aldrich (Ambeed) | H-D-Phg-OtBu.HCl | 256478-95-2 | 97% | IUPAC Name: tert-butyl (2R)-amino(phenyl)ethanoate hydrochloride.[5] |

| Pragmetis | H-Phg-OtBu.HCl | Not specified | Assay - 98% | Synonyms include (S)-Tert-butyl 2-amino-2-phenylacetate hydrochloride.[6] |

| ChemicalBook | H-PHG-OTBU HCL | 161879-12-5 | 98% - 99.5% | Lists multiple suppliers from China and the USA.[7][8] |

| ChemScene | H-Phg-OtBu.HCl | 161879-12-5 | ≥96% | Storage recommended at 4°C.[9] |

| SRIRAMCHEM | H-Phg-OtBu.HCl | 161879-12-5 | ≥ 98% (HPLC) | Provided with COA and spectral data for identity and purity confirmation.[2] |

| Genprice | H-Phg-OtBu.HCl | Not specified | Not specified | Catalog: 544-MBS3848162-02. |

| MedChemExpress | H-Phg-OtBu.HCl | Not specified | Not specified | Described as a Glycine derivative.[10] |

Technical Data Summary

The following table summarizes the key physicochemical properties of H-Phg-OtBu.HCl compiled from various suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂·HCl or C₁₂H₁₈ClNO₂ | Chem-Impex[1], ChemScene[9], SRIRAMCHEM[2] |

| Molecular Weight | 243.73 g/mol | Chem-Impex[1], Sigma-Aldrich[5], SRIRAMCHEM[2] |

| Appearance | White to off-white powder or crystalline solid | Chem-Impex[1], SRIRAMCHEM[2] |

| Purity (HPLC) | ≥ 96% to ≥ 99.5% | Chem-Impex[1], ChemScene[9], SRIRAMCHEM[2] |

| Optical Rotation | [a]D25 = +84 ± 3.5º (C=1 in MeOH) | Chem-Impex[1] |

| Storage Conditions | 0-8 °C or Room Temperature, Inert Atmosphere | Chem-Impex[1], Sigma-Aldrich[5], Pragmetis[6] |

| CAS Number | 161879-12-5 (for L-isomer) | Chem-Impex[1], ChemScene[9], SRIRAMCHEM[2] |

Application in Peptide Synthesis

H-Phg-OtBu.HCl is a crucial intermediate for the synthesis of peptides and other bioactive molecules.[1] Its primary role is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2][11] The tert-butyl ester protects the C-terminus of the phenylglycine residue, while the N-terminus is typically protected by a group like Fmoc or Boc, which is removed to allow for coupling with the next amino acid in the sequence.[12][13]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis, where an amino acid derivative like H-Phg-OtBu.HCl (after N-terminal protection) would be incorporated.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

While specific protocols are proprietary to individual research labs and manufacturers, a general procedure for coupling an N-protected amino acid like Fmoc-Phg-OH (derived from H-Phg-OtBu.HCl) in SPPS is as follows:

-

Resin Preparation: The synthesis begins with a solid support (resin), to which the C-terminal amino acid of the target peptide is attached.[13]

-

N-α-Deprotection: The temporary protecting group (e.g., Fmoc) on the resin-bound amino acid is removed, typically using a base like piperidine.[12]

-

Activation and Coupling: The next amino acid to be added (e.g., Fmoc-Phg-OH) is activated. Its carboxyl group is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) to facilitate the formation of a peptide bond with the free amino group on the resin.

-

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.[13]

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.[13]

-

Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups (including the tert-butyl ester, which is acid-labile) are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA).[12]

-

Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control and Analysis

Ensuring the high purity of H-Phg-OtBu.HCl is critical for its successful application in synthesis. Suppliers employ a range of analytical techniques to verify the identity and quality of the compound.

Caption: Quality control workflow for high-purity chemical reagents.

Key analytical methods include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound.[1][2]

-

Chiral HPLC: Essential for confirming the enantiomeric purity, ensuring the correct stereoisomer (L- or D-) is present.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity of the compound.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

-

Optical Rotation: Measures the rotation of plane-polarized light by a solution of the chiral molecule, confirming its stereochemical configuration.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. H-Phg-OtBu.HCl - SRIRAMCHEM [sriramchem.com]

- 3. nbinno.com [nbinno.com]

- 4. H-D-Phg-Otbu Hcl | CymitQuimica [cymitquimica.com]

- 5. H-D-Phg-OtBu.HCl | 256478-95-2 [sigmaaldrich.com]

- 6. H-Phg-OtBu.HCl - Pragmetis [pragmetis.com]

- 7. H-PHG-OTBU HCL manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 8. H-PHG-OTBU HCL | 161879-12-5 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. peptide.com [peptide.com]

An In-Depth Technical Guide to the Incorporation of H-Phg-OtBu.HCl into Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical considerations for incorporating the sterically hindered, Cα-tetrasubstituted amino acid H-Phg-OtBu.HCl (tert-butyl D-phenylglycinate hydrochloride) into peptide sequences. The inclusion of such unnatural amino acids is a key strategy in modern peptidomimetic design to impart conformational rigidity, enhance metabolic stability, and modulate biological activity.

Core Principles of Incorporating Sterically Hindered Amino Acids

The primary challenge in incorporating H-Phg-OtBu.HCl and other Cα-tetrasubstituted amino acids into a growing peptide chain lies in overcoming the steric hindrance at the α-carbon. This hindrance significantly slows down the kinetics of peptide bond formation. Therefore, the selection of an appropriate synthetic strategy, particularly the coupling reagents, is critical for achieving high yields and minimizing side reactions, most notably racemization of the phenylglycine residue.

Key Considerations:

-

Synthetic Method: Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most common approach.

-

Coupling Activation: High-efficiency coupling reagents are mandatory to drive the reaction to completion.

-

Racemization Control: Phenylglycine is highly susceptible to epimerization at its α-carbon, especially during the base-catalyzed coupling step. The choice of coupling reagent and base is crucial for maintaining stereochemical integrity.

-

Protecting Groups: The tert-butyl (OtBu) ester protecting the C-terminus of the phenylglycine requires specific acidic conditions for its final removal.

Data Presentation: Coupling Efficiency and Racemization Control

The choice of coupling reagent and base has a profound impact on both the efficiency of the coupling reaction and the degree of racemization of the phenylglycine residue. The following tables summarize quantitative data on the influence of different coupling conditions on the stereochemical purity of phenylglycine-containing dipeptides.

Table 1: Influence of Coupling Reagent on Phenylglycine Racemization

| Coupling Reagent | Base | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) |

| HATU | DIPEA | 88% | 88% |

| HBTU | DIPEA | 85% | 86% |

| PyBOP | DIPEA | 86% | 87% |

| DMTMM-BF4 | NMM | 90% | 90% |

| DEPBT | DIPEA | 91% | 91% |

| COMU | DIPEA | 92% | 92% |

Data adapted from a study on the synthesis of model dipeptides Bz-(L)-Phe-(L)-Phg-NH2 (Peptide A) and Bz-(L)-Arg-(L)-Phg-NH2 (Peptide B) using a standard procedure with the listed coupling reagent.[1]

Table 2: Influence of Base on Phenylglycine Racemization using HATU

| Base | pKa | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) |

| DIPEA | 10.1 | 88% | 88% |

| NMM | 7.38 | 92% | 92% |

| TMP | 7.43 | >98% | >98% |

| DMP | 7.59 | >98% | >98% |

Data adapted from a study on the synthesis of model dipeptides Bz-(L)-Phe-(L)-Phg-NH2 (Peptide A) and Bz-(L)-Arg-(L)-Phg-NH2 (Peptide B) using HATU as the coupling reagent with various bases.[1]

Experimental Protocols

General Workflow for SPPS Incorporation of H-Phg-OtBu.HCl

The following diagram illustrates a typical workflow for a single coupling cycle of an Fmoc-protected amino acid, with special considerations for a sterically hindered residue like Fmoc-D-Phg-OH (derived from H-Phg-OtBu.HCl after Fmoc protection of the amine).

Detailed Protocol for Coupling H-Phg-OtBu.HCl (as Fmoc-D-Phg-OH)

This protocol assumes the use of standard Fmoc-based solid-phase peptide synthesis. The starting material H-Phg-OtBu.HCl must first be N-terminally protected with an Fmoc group.

Materials:

-

Fmoc-D-Phg-OH

-

Rink Amide resin (or other suitable solid support) with a free amino group

-

Coupling Reagent: COMU

-

Base: 2,4,6-Trimethylpyridine (TMP)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvent: Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with the deprotection solution for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the N-terminal Fmoc group of the preceding amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min) to remove residual piperidine and by-products.

-

Coupling Solution Preparation (Pre-activation):

-

In a separate vial, dissolve Fmoc-D-Phg-OH (3.0 eq. relative to resin loading) and COMU (3.0 eq.) in DMF.

-

Add TMP (6.0 eq.) to the solution.

-

Vortex the mixture for 1-2 minutes.

-

-

Coupling Reaction: Immediately add the pre-activated coupling solution to the washed resin. Agitate the mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours is recommended.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents. The resin is now ready for the deprotection of the newly added Fmoc-D-Phg-OH and the coupling of the next amino acid.

Protocol for Final Cleavage and OtBu Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl ester from the phenylglycine and other tBu-based side-chain protecting groups.

Materials:

-

Peptide-resin (fully synthesized and N-terminally deprotected)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Ice-cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the dried peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction:

-

Place the dried resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Slowly add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

-

Peptide Isolation:

-

Allow the peptide to precipitate at -20°C for at least 30 minutes.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove scavengers and residual TFA.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization: Signaling Pathway Example

Peptides containing phenylglycine and its derivatives, such as 4-hydroxyphenylglycine, are found in several classes of natural products, including glycopeptide antibiotics like vancomycin . Vancomycin exerts its antibacterial effect by inhibiting the cell wall synthesis of Gram-positive bacteria. The following diagram illustrates this mechanism of action.

This diagram illustrates how vancomycin binds to the D-Ala-D-Ala termini of peptidoglycan precursors (Lipid II), thereby sterically hindering the action of transglycosylase and transpeptidase enzymes.[2] This inhibition prevents the proper formation and cross-linking of the bacterial cell wall, leading to a weakened cell envelope and eventual cell lysis. This serves as a pertinent example of how a peptide containing a complex, non-proteinogenic amino acid can exert a specific and potent biological effect.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing H-Phg-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise construction of peptide chains on an insoluble resin support. The use of non-natural amino acids, such as L-Phenylglycine (Phg), is a critical strategy for developing peptides with enhanced metabolic stability, conformational constraints, and novel biological activities. This document provides a comprehensive guide to the utilization of H-Phg-OtBu.HCl (L-Phenylglycine tert-butyl ester hydrochloride), a protected form of Phenylglycine, in Fmoc-based SPPS.

The protocol herein outlines the necessary initial step of N-terminal Fmoc protection of H-Phg-OtBu.HCl to prepare it for incorporation into a peptide sequence. Subsequently, a detailed, standardized Fmoc/tBu solid-phase peptide synthesis protocol is provided, covering resin preparation, iterative cycles of deprotection and coupling, and final cleavage of the synthesized peptide from the solid support.

N-Terminal Fmoc Protection of H-Phg-OtBu.HCl

To be utilized in Fmoc-SPPS, the free amine of H-Phg-OtBu.HCl must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protocol describes a standard procedure for this conversion.

Experimental Protocol: Synthesis of Fmoc-Phg-OtBu-OH

Materials:

-

H-Phg-OtBu.HCl

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-Chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolution: Dissolve H-Phg-OtBu.HCl (1.0 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 1:1 v/v).

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.0-1.2 eq.) in dioxane. Add the Fmoc-OSu solution dropwise to the H-Phg-OtBu.HCl solution with stirring at room temperature.

-

Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Fmoc-Phg-OtBu-OH.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Fmoc-Phg-OtBu-OH.

Solid-Phase Peptide Synthesis (SPPS) Protocol using Fmoc-Phg-OtBu-OH

This protocol details the manual Fmoc/tBu solid-phase synthesis of a target peptide incorporating the newly synthesized Fmoc-Phg-OtBu-OH. Wang resin is used as the solid support for the synthesis of a peptide with a C-terminal carboxylic acid.

Materials and Reagents:

-

Fmoc-protected amino acids (including Fmoc-Phg-OtBu-OH)

-

Wang resin (or other suitable resin like Rink Amide for C-terminal amides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or

-

N,N'-Diisopropylcarbodiimide (DIC)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

HOBt (1-Hydroxybenzotriazole) or OxymaPure

-

Cleavage Cocktail (e.g., Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole)

-

Cold diethyl ether

Quantitative Data Summary

| Step | Reagent/Solvent | Equivalents (relative to resin loading) | Time |

| Resin Swelling | DMF or DCM | ~10 mL/g of resin | 30-60 min |

| Fmoc Deprotection | 20% Piperidine in DMF | ~10 mL/g of resin | 2 x 5-10 min |

| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 eq | - |

| HBTU/HATU | 2.9-4.5 eq | 30 min - 4 h | |

| DIPEA/Collidine | 6-9 eq | - | |

| DIC | 3-5 eq | - | |

| HOBt/OxymaPure | 3-5 eq | - | |

| Washing | DMF, DCM | ~10 mL/g of resin | 3-5 times per wash |

| Final Cleavage | Cleavage Cocktail | ~10 mL/g of resin | 1-3 hours |

Experimental Workflow Diagram

Caption: Workflow for the utilization of H-Phg-OtBu.HCl in Fmoc-SPPS.

Detailed SPPS Protocol

1. Resin Preparation and Swelling:

-

Place the Wang resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Add DMF or DCM (~10 mL per gram of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent.

2. First Amino Acid Loading (if starting with non-preloaded resin):

-

Dissolve the first Fmoc-protected amino acid (3-5 eq.) and HOBt (3-5 eq.) in DMF.

-

Add DIC (3-5 eq.) and mix for a few minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the swollen resin.

-

Add a catalytic amount of DMAP (0.1 eq.).

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the reaction mixture and wash the resin thoroughly with DMF and DCM.

-

Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and DIPEA in DMF.

3. SPPS Cycle (Deprotection and Coupling):

This cycle is repeated for the incorporation of each amino acid in the peptide sequence.

a. Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

b. Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (including Fmoc-Phg-OtBu-OH at the desired position) (3-5 eq.) and HBTU (or HATU) (2.9-4.5 eq.) in DMF.

-

Add DIPEA (6-9 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30 minutes to 4 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.[1]

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Final Cleavage and Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 3a.

-

Wash the peptide-resin thoroughly with DMF and DCM, and then dry it under vacuum.

-

Prepare the cleavage cocktail (e.g., Reagent R). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dry peptide-resin (~10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 1-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

5. Purification:

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Conclusion

This document provides a detailed protocol for the successful incorporation of H-Phg-OtBu.HCl into a peptide sequence via Fmoc-based solid-phase peptide synthesis. The initial N-Fmoc protection is a critical prerequisite for its use as a building block. By following the standardized SPPS cycle of deprotection, coupling, and washing, researchers can efficiently synthesize custom peptides containing this non-natural amino acid. The final cleavage and purification steps are crucial for obtaining a high-purity product for downstream applications in research and drug development. Careful adherence to these protocols and monitoring of reaction completion will ensure the successful synthesis of the desired peptide.

References

Standard Operating Procedure for H-Phg-OtBu.HCl Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed standard operating procedure (SOP) for the coupling of (S)-tert-butyl 2-amino-2-phenylacetate hydrochloride (H-Phg-OtBu.HCl) in peptide synthesis. This protocol is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry. The procedure outlines a common solution-phase coupling method, which is a fundamental technique in the synthesis of peptides containing the non-proteinogenic amino acid Phenylglycine.

The tert-butyl ester (OtBu) protecting group on the C-terminus of phenylglycine enhances its solubility in organic solvents and offers stability during the coupling reaction. The hydrochloride salt form requires neutralization prior to or in situ during the coupling reaction to liberate the free amine for peptide bond formation.

Core Concepts in H-Phg-OtBu.HCl Coupling

The successful coupling of H-Phg-OtBu.HCl to an N-terminally protected amino acid relies on several key principles of peptide chemistry:

-

Amino Group Deprotection/Neutralization: The primary amine of H-Phg-OtBu.HCl is protonated as a hydrochloride salt. To make it nucleophilic for the coupling reaction, it must be converted to the free amine. This is typically achieved by the addition of a non-nucleophilic organic base.

-

Carboxyl Group Activation: The carboxylic acid of the N-protected amino acid to be coupled must be activated to facilitate the formation of an amide (peptide) bond. This is accomplished using a variety of coupling reagents that convert the carboxylic acid into a more reactive species.

-

Protecting Groups: The use of protecting groups is crucial to prevent unwanted side reactions. In this protocol, we will consider the coupling of an N-terminally protected amino acid (e.g., with a Boc or Fmoc group) to H-Phg-OtBu.HCl, where the C-terminus of the phenylglycine is protected as a tert-butyl ester.

Experimental Protocol: Solution-Phase Coupling of Boc-L-Alanine with H-Phg-OtBu.HCl

This protocol describes the synthesis of the dipeptide Boc-Ala-Phg-OtBu. This is a representative example of a solution-phase peptide coupling reaction.

Materials:

| Reagent/Solvent | Formula | M.W. | Supplier |

| H-Phg-OtBu.HCl | C₁₂H₁₈ClNO₂ | 243.73 | Various |

| Boc-L-Alanine (Boc-Ala-OH) | C₈H₁₅NO₄ | 189.21 | Various |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Various |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Various |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Various |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Various |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Various |

| 1M Hydrochloric acid (HCl) | HCl | 36.46 | Various |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Various |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Various |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Various |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add Boc-Ala-OH (1.0 equivalent) and H-Phg-OtBu.HCl (1.0 equivalent).

-

Dissolution: Dissolve the starting materials in a minimal amount of DMF and then dilute with DCM (to achieve a concentration of approximately 0.1 M).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Base Addition: Add DIPEA (2.5 equivalents) dropwise to the stirred solution. The first equivalent neutralizes the HCl salt, and the subsequent amount acts as the base for the coupling reaction.

-

Coupling Agent Addition: Add HATU (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure dipeptide.

-

Characterization: Confirm the identity and purity of the final product by HPLC, Mass Spectrometry, and NMR.

Quantitative Data Summary:

| Reactant/Reagent | Equivalents |

| H-Phg-OtBu.HCl | 1.0 |

| Boc-Ala-OH | 1.0 |

| HATU | 1.1 |

| DIPEA | 2.5 |

Note: The equivalents are relative to the limiting starting material, which is typically H-Phg-OtBu.HCl or the N-protected amino acid.

Visualization of the Experimental Workflow

Caption: Solution-phase coupling workflow for Boc-Ala-Phg-OtBu synthesis.

Signaling Pathway Analogy: Peptide Bond Formation

While not a biological signaling pathway, the chemical transformations in peptide coupling can be visualized in a similar manner, showing the flow of reactivity.

Caption: Chemical pathway for HATU-mediated peptide bond formation.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

DCM is a volatile and potentially carcinogenic solvent. Handle with care.

-

DIPEA is a corrosive and flammable liquid. Avoid contact with skin and eyes.

-

HATU is a potentially explosive and moisture-sensitive reagent. Handle with care and store under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time, check the quality of reagents (especially the coupling agent). |

| Loss of product during work-up | Ensure proper phase separation and minimize the number of transfers. | |

| Side Reactions | Racemization | Use a milder base or perform the reaction at a lower temperature. |

| Formation of by-products | Ensure high purity of starting materials and reagents. Optimize reaction conditions. | |

| Difficult Purification | Co-elution of product and impurities | Use a different solvent system for column chromatography or consider purification by preparative HPLC. |

This SOP provides a general guideline for the coupling of H-Phg-OtBu.HCl. Researchers should optimize the conditions for their specific substrates and desired outcomes.

Application Notes and Protocols for Coupling H-Phg-OtBu.HCl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered and unnatural amino acids, such as L-Phenylglycine tert-butyl ester hydrochloride (H-Phg-OtBu.HCl), is a critical strategy in modern drug discovery and peptide science. These modifications can enhance peptide stability against enzymatic degradation, modulate receptor affinity and selectivity, and control peptide conformation. However, the bulky nature of H-Phg-OtBu.HCl presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and a higher risk of racemization.